molecular formula C2H3BrFNO B1273102 Bromofluoroacetamide CAS No. 430-91-1

Bromofluoroacetamide

Cat. No. B1273102
CAS RN: 430-91-1
M. Wt: 155.95 g/mol
InChI Key: VJXYSIXJDWGJNR-UHFFFAOYSA-N
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Description

Bromofluoroacetamide is a chemical compound with the CAS Number: 430-91-1. It has a molecular weight of 155.95 and its IUPAC name is 2-bromo-2-fluoroacetamide .


Molecular Structure Analysis

The InChI code for Bromofluoroacetamide is 1S/C2H3BrFNO/c3-1(4)2(5)6/h1H, (H2,5,6) and the InChI key is VJXYSIXJDWGJNR-UHFFFAOYSA-N . For a more detailed molecular structure analysis, advanced techniques such as mass spectrometry or computational molecular spectroscopy could be used .


Physical And Chemical Properties Analysis

Bromofluoroacetamide has a melting point of 40-41 degrees Celsius. For a more comprehensive analysis of its physical and chemical properties, resources like PubChem and MilliporeSigma can be consulted .

Scientific Research Applications

    Application of ADP (CA) 2

    • Scientific Field : Biomedical Applications
    • Summary of Application : ADP (CA) 2 is a near-infrared environment-sensitive fluorophore. It has been used in various biomedical applications such as fluorescence sensing/imaging, cell tracking/imaging, molecular imaging for cancer, and others .
    • Methods of Application : The fluorescence of ADP (CA) 2 is extremely sensitive to the microenvironment, especially polarity and viscosity. It can be switched on by low polarity, high viscosity, or the presence of protein and surfactants .
    • Results or Outcomes : In wash-free live-cell imaging, the fluorescence of ADP (CA) 2 inside cells was found much brighter than the dye-containing medium and was retained for at least two days. In all of the fluorescence imaging applications conducted in this study, high target-to-noise (>5-fold) was achieved .

    Application of 3- (Bromoacetyl)coumarin Derivatives

    • Scientific Field : Organic Chemistry
    • Summary of Application : 3- (Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : 3- (Bromoacetyl)coumarins are used in the synthesis of various bioactive heterocyclic scaffolds .
    • Results or Outcomes : 3- (Bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

    Proteomics Research

    • Scientific Field : Proteomics
    • Summary of Application : Bromofluoroacetamide is a specialty product used in proteomics research .
    • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It’s often used in protein identification and quantification, as well as in the study of protein-protein interactions .
    • Results or Outcomes : The outcomes of these studies can also vary widely, but they generally contribute to a better understanding of protein structures and functions, which can have implications in various fields such as medicine and biology .

    Biomedical Applications

    • Scientific Field : Biomedical Engineering
    • Summary of Application : Fluoropolymers, which include compounds like Bromofluoroacetamide, have unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation . These properties make them useful in various biomedical applications .
    • Methods of Application : Fluoropolymers have been used in gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
    • Results or Outcomes : The use of fluoropolymers in these applications has led to advancements in the respective fields, contributing to the development of more effective treatments and therapies .

    Proteomics Research

    • Scientific Field : Proteomics
    • Summary of Application : Bromofluoroacetamide is a specialty product used in proteomics research .
    • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It’s often used in protein identification and quantification, as well as in the study of protein-protein interactions .
    • Results or Outcomes : The outcomes of these studies can also vary widely, but they generally contribute to a better understanding of protein structures and functions, which can have implications in various fields such as medicine and biology .

    Biomedical Applications

    • Scientific Field : Biomedical Engineering
    • Summary of Application : Fluoropolymers, which include compounds like Bromofluoroacetamide, have unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation . These properties make them useful in various biomedical applications .
    • Methods of Application : Fluoropolymers have been used in gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
    • Results or Outcomes : The use of fluoropolymers in these applications has led to advancements in the respective fields, contributing to the development of more effective treatments and therapies .

Safety And Hazards

Bromofluoroacetamide is classified as an irritant and should be stored in a freezer . For more detailed safety information, a Safety Data Sheet (SDS) should be consulted .

Future Directions

While specific future directions for Bromofluoroacetamide are not mentioned in the available resources, the field of chemical research is continually evolving. New methodologies, applications, and tools are being developed to improve the understanding and utilization of chemical compounds .

properties

IUPAC Name

2-bromo-2-fluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrFNO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYSIXJDWGJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382005
Record name Bromofluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromofluoroacetamide

CAS RN

430-91-1
Record name Bromofluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2-fluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Kajjout, M Smietana, J Leroy, C Rolando - Tetrahedron Letters, 2013 - Elsevier
… We prepared it by dehydration over phosphorus pentoxide of bromofluoroacetamide 2 (76% yield) while the amide was obtained from ethyl bromofluoroacetate 1 and aqueous …
Number of citations: 15 www.sciencedirect.com
H Liang, GQ Xu, ZT Feng, ZY Wang… - The Journal of Organic …, 2018 - ACS Publications
Herein, we describe a novel and efficient method for constructing a series of fluorine-containing γ-keto acid derivatives through combining visible-light photoredox catalysis and chiral …
Number of citations: 36 pubs.acs.org
D Yamane, R Tetsukawa, N Zenmyo… - Journal of Medicinal …, 2023 - ACS Publications
The choice of an appropriate electrophile is crucial in the design of targeted covalent inhibitors (TCIs). In this report, we systematically investigated the glutathione (GSH) reactivity of …
Number of citations: 1 pubs.acs.org
A Fantinati, V Zanirato, P Marchetti… - ChemistryOpen, 2020 - Wiley Online Library
The aim of this review is to highlight the rich chemistry of α‐haloamides originally mainly used to discover new C−N, C−O and C−S bond forming reactions, and later widely employed in …
W Huang, W Chen, G Wang, J Li, X Cheng, G Li - ACS Catalysis, 2016 - ACS Publications
… Subsequent single electron transfer (SET) from the excited-state or ground-state Hantzsch ester radical (B) to α-bromofluoroacetamide (1) leads to a protonated pyridine species (C), a …
Number of citations: 50 pubs.acs.org

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